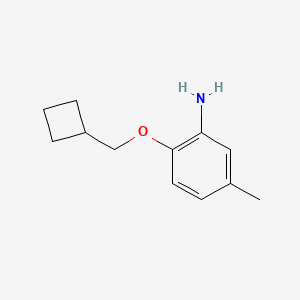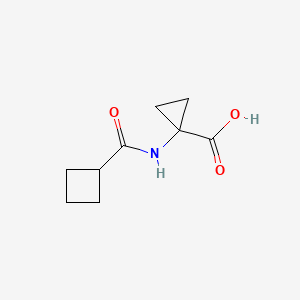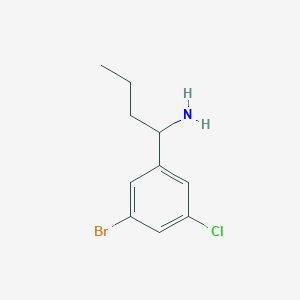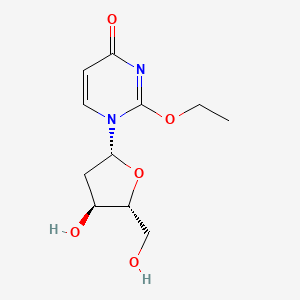
2'-Deoxy-2-O-ethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2-O-ethyluridine is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. It is an intermediate for synthesizing 2-Thio 2’-Deoxyuridine, a metabolite of 2-Thiouracil. The molecular formula of 2’-Deoxy-2-O-ethyluridine is C11H16N2O5, and it has a molecular weight of 256.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The protected ribose is then coupled with a suitable uracil derivative under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-2-O-ethyluridine are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2-O-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into different nucleoside analogs.
Substitution: The ethyl group at the 2’-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2’-Deoxy-2-O-ethyluridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is utilized in studies involving nucleic acid structure and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
2’-Deoxy-2-O-ethyluridine exerts its effects by incorporating into nucleic acids, thereby disrupting normal nucleic acid synthesis and function. It targets enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and DNA polymerase . This disruption can lead to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A nucleoside analog that lacks the ethyl group at the 2’-position.
2’-Deoxy-2’-fluoro-2’-methyluridine: A fluorinated analog with a methyl group at the 2’-position.
2-Thio 2’-Deoxyuridine: A sulfur-containing analog used in various biochemical studies.
Uniqueness
2’-Deoxy-2-O-ethyluridine is unique due to the presence of the ethyl group at the 2’-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acid enzymes, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O5/c1-2-17-11-12-9(16)3-4-13(11)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |
InChI Key |
QOMJZZYOCMJURT-QXFUBDJGSA-N |
Isomeric SMILES |
CCOC1=NC(=O)C=CN1[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCOC1=NC(=O)C=CN1C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


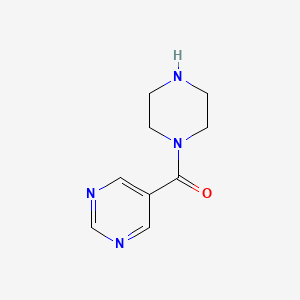


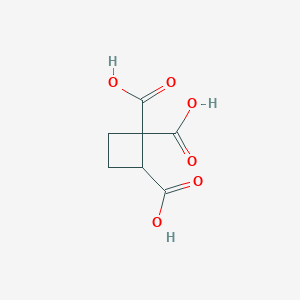
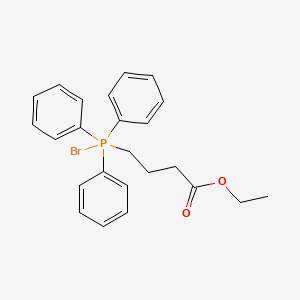

amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)

